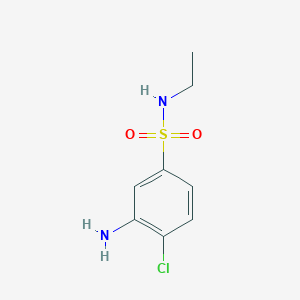

3-Amino-4-chloro-N-ethylbenzenesulfonamide

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

3-amino-4-chloro-N-ethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O2S/c1-2-11-14(12,13)6-3-4-7(9)8(10)5-6/h3-5,11H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTNXLVXYAUKPPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC(=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: 3-Amino-4-chloro-N-ethylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available data for 3-Amino-4-chloro-N-ethylbenzenesulfonamide. Despite a comprehensive search, specific experimental data regarding its melting point, boiling point, solubility, and direct biological activities remain limited in publicly accessible literature. Therefore, this guide also includes generalized experimental protocols and conceptual diagrams relevant to the broader class of sulfonamides to provide a functional framework for researchers.

Core Physical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₁ClN₂O₂S | ChemicalBook |

| Molecular Weight | 234.7 g/mol | ChemicalBook |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

Experimental Protocols

Given the absence of specific experimental procedures for this compound, this section details generalized protocols for the determination of key physical properties and analytical characterization applicable to solid sulfonamide compounds.

Protocol 1: Determination of Melting Point (Capillary Method)

Objective: To determine the melting point range of a solid sulfonamide compound.

Materials and Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Sample of the sulfonamide compound, finely powdered

-

Spatula

-

Mortar and pestle (if sample is not already powdered)

Procedure:

-

Sample Preparation: Ensure the sulfonamide sample is completely dry and finely powdered. If necessary, grind the sample gently using a mortar and pestle.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube. The packed sample height should be approximately 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating Rate: Set the initial heating rate to a rapid setting to approach the expected melting point. If the approximate melting point is unknown, a preliminary rapid determination can be performed.

-

Determination: As the temperature approaches the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

-

Reporting: Report the determined melting point as a range. For a pure compound, this range is typically narrow (0.5-2 °C).

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Objective: To assess the purity of a sulfonamide compound and identify the presence of any impurities.

Materials and Apparatus:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector

-

C18 reverse-phase analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

-

Mobile phase solvents (e.g., HPLC-grade acetonitrile and water with 0.1% formic acid)

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

-

Autosampler vials

-

Sample of the sulfonamide compound

Procedure:

-

Standard and Sample Preparation:

-

Prepare a stock solution of the sulfonamide reference standard at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or a mixture of mobile phase components).

-

Prepare the analytical sample by dissolving an accurately weighed amount of the synthesized compound in the same solvent to a similar concentration.

-

Filter all solutions through a 0.45 µm syringe filter before placing them in autosampler vials.

-

-

HPLC Method Parameters (Example):

-

Column: C18 reverse-phase (4.6 mm x 250 mm, 5 µm)

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: A time-based gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B (e.g., start with 95% A, ramp to 95% B over 20 minutes).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: Determined by the UV absorbance maximum of the sulfonamide (e.g., 254 nm or 270 nm).

-

Injection Volume: 10 µL

-

-

Analysis:

-

Inject a blank (solvent) to establish the baseline.

-

Inject the reference standard to determine its retention time and peak area.

-

Inject the analytical sample.

-

-

Data Interpretation:

-

Identify the peak corresponding to the sulfonamide compound in the sample chromatogram by comparing its retention time to that of the standard.

-

Calculate the purity of the sample by dividing the peak area of the main compound by the total area of all peaks in the chromatogram and multiplying by 100%.

-

Visualizations

As no specific signaling pathways or experimental workflows for this compound have been documented, the following diagrams illustrate a general mechanism of action for antibacterial sulfonamides and a typical analytical workflow.

Caption: Inhibition of Folic Acid Synthesis by Antibacterial Sulfonamides.

Caption: Generalized Workflow for HPLC Analysis of Sulfonamides.

An In-depth Technical Guide to 3-Amino-4-chloro-N-ethylbenzenesulfonamide: Structure, Analysis, and Potential as a Carbonic Anhydrase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, analytical methodologies, and potential therapeutic applications of 3-Amino-4-chloro-N-ethylbenzenesulfonamide. The content is structured to serve as a valuable resource for researchers and professionals involved in chemical synthesis, analytical chemistry, and drug discovery.

Chemical Structure and Properties

This compound is a sulfonamide derivative with the chemical formula C₈H₁₁ClN₂O₂S. Its structure features a benzene ring substituted with an amino group, a chlorine atom, and an N-ethylsulfonamide group.

Chemical Structure:

A summary of its key chemical properties is provided in the table below.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₁₁ClN₂O₂S |

| Molecular Weight | 234.71 g/mol |

| CAS Number | 1017477-22-3 |

Synthesis and Purification

Logical Synthesis Workflow:

Caption: A logical workflow for the synthesis of this compound.

Experimental Protocol: General Synthesis of Aromatic Sulfonamides

-

Chlorosulfonation: The starting aniline derivative is slowly added to an excess of chlorosulfonic acid at a low temperature (typically 0-5 °C) with constant stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

-

Work-up: The reaction mixture is carefully poured onto crushed ice to decompose the excess chlorosulfonic acid. The resulting solid sulfonyl chloride is filtered, washed with cold water, and dried.

-

Amination: The crude sulfonyl chloride is dissolved in a suitable solvent (e.g., acetone, dichloromethane). The desired amine (in this case, ethylamine) is added, often in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl formed during the reaction.

-

Purification: The reaction mixture is concentrated, and the crude product is purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Analytical Characterization

A comprehensive analysis of this compound is crucial for its identification and quality control. The following are the expected analytical techniques and the key spectral features to be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino group protons, and the protons of the N-ethyl group. The aromatic protons will likely appear as a complex multiplet in the aromatic region (δ 6.5-8.0 ppm). The ethyl group will exhibit a triplet for the methyl protons and a quartet for the methylene protons, coupled to each other.

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, with the carbon attached to the chlorine atom and the sulfonamide group being significantly deshielded. The two carbons of the ethyl group will also be visible in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands are summarized in the table below.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretching (amino group) | 3300-3500 (two bands) |

| C-H stretching (aromatic) | 3000-3100 |

| C-H stretching (aliphatic) | 2850-2960 |

| S=O stretching (sulfonamide) | 1300-1350 and 1150-1180 (asymmetric and symmetric) |

| C-N stretching | 1250-1350 |

| C-Cl stretching | 600-800 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight (234.71). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be visible in the molecular ion peak cluster (M⁺ and M+2). Common fragmentation patterns for sulfonamides include the loss of the N-ethyl group and cleavage of the C-S and S-N bonds.

Potential Application in Drug Development: Carbonic Anhydrase Inhibition

Sulfonamides are a well-established class of compounds known to inhibit carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes.[1][2][3] Overexpression of certain CA isoforms, particularly CA IX and CA XII, is associated with various cancers, making them attractive targets for anticancer drug development.[1][2]

Signaling Pathway: Carbonic Anhydrase IX in Hypoxic Tumors

Caption: Role of Carbonic Anhydrase IX in promoting tumor survival under hypoxic conditions and its inhibition by sulfonamides.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

A common method to determine the inhibitory activity of a compound against a specific CA isoform is a stopped-flow CO₂ hydration assay.[3]

-

Enzyme and Inhibitor Preparation: A stock solution of the purified CA isoform and the inhibitor (this compound) are prepared in a suitable buffer (e.g., Tris-HCl).

-

Assay Buffer: The assay buffer typically contains a pH indicator (e.g., phenol red) whose absorbance changes with pH.

-

Reaction Initiation: The enzyme solution (with or without the inhibitor) is rapidly mixed with a CO₂-saturated solution in a stopped-flow instrument.

-

Data Acquisition: The change in absorbance of the pH indicator is monitored over time as the CO₂ is hydrated to carbonic acid, causing a pH drop.

-

Data Analysis: The initial rates of the reaction are calculated in the presence and absence of the inhibitor. The inhibition constant (Ki) is then determined by fitting the data to appropriate enzyme inhibition models.

While specific inhibitory constants (Ki) for this compound against CA IX and CA XII are not yet publicly available, its structural similarity to other known sulfonamide inhibitors suggests it may exhibit activity against these cancer-related isoforms. Further experimental validation is required to confirm this potential.

Conclusion

This compound is a sulfonamide derivative with a well-defined chemical structure. Its analysis can be comprehensively performed using standard spectroscopic and spectrometric techniques. Based on the established role of the sulfonamide functional group, this compound holds potential as an inhibitor of carbonic anhydrases, particularly the tumor-associated isoforms CA IX and CA XII. This technical guide provides the foundational information necessary for researchers to synthesize, analyze, and further investigate the biological activity of this compound in the context of drug discovery and development.

References

- 1. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Amino-4-chloro-N-ethylbenzenesulfonamide (CAS: 1017477-22-3)

Disclaimer: The information available in the public domain regarding 3-Amino-4-chloro-N-ethylbenzenesulfonamide is limited. This guide compiles all accessible data and provides a framework for future research and development.

Introduction

This compound is a sulfonamide derivative with potential applications in chemical synthesis and drug discovery. The sulfonamide functional group is a cornerstone in medicinal chemistry, with a wide range of established therapeutic applications. This document aims to provide a comprehensive overview of the known properties and data for the specified compound, acknowledging the current gaps in publicly available research.

Chemical and Physical Properties

Detailed experimental data for this compound is not extensively reported in publicly accessible literature. The following table summarizes the available information, primarily sourced from chemical suppliers. Further experimental validation is required to confirm these properties.

| Property | Value | Source |

| CAS Number | 1017477-22-3 | N/A |

| Molecular Formula | C₈H₁₁ClN₂O₂S | [1] |

| Molecular Weight | 234.70 g/mol | [1] |

| SMILES Code | O=S(C1=CC=C(Cl)C(N)=C1)(NCC)=O | [1] |

| Storage Conditions | Sealed in dry, 2-8°C | [1] |

Note: Spectral data including NMR, HPLC, and LC-MS may be available from commercial suppliers upon request.[2]

Synthesis and Manufacturing

A definitive, step-by-step synthesis protocol for this compound is not detailed in the available literature. However, a general synthetic approach can be inferred from established methods for analogous sulfonamide compounds. The logical workflow for a potential synthesis is outlined below.

Logical Synthesis Workflow

The synthesis would likely commence from a commercially available starting material, such as 2-chloro-5-nitrobenzenesulfonyl chloride, and proceed through a series of standard organic chemistry reactions.

Caption: A potential synthetic pathway for this compound.

Biological Activity and Signaling Pathways

Currently, there is no public data available detailing the biological activity or the mechanism of action for this compound. The broader class of sulfonamides is known to interact with a variety of biological targets. For instance, many sulfonamide-containing drugs are known to be inhibitors of carbonic anhydrases.

Hypothetical Signaling Pathway Involvement

Should this compound exhibit activity as a carbonic anhydrase inhibitor, it could potentially modulate pH homeostasis and ion transport, which are critical in various physiological and pathological processes.

Caption: A hypothetical signaling pathway illustrating the potential mechanism of action if the compound acts as a carbonic anhydrase inhibitor.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not available in the public domain. Researchers interested in this compound would need to develop and validate their own methodologies based on standard organic chemistry techniques.

General Experimental Workflow for Compound Characterization

For researchers embarking on the study of this compound, a logical experimental workflow would be essential to systematically characterize its properties.

Caption: A generalized experimental workflow for the characterization of a novel chemical entity.

Conclusion and Future Directions

This compound represents an under-investigated molecule within the broader class of sulfonamides. While basic chemical information is available, a significant lack of experimental data on its synthesis, properties, and biological activity exists in the public domain. This guide highlights the current knowledge gaps and provides a roadmap for future research. The synthesis and subsequent biological evaluation of this compound could unveil novel therapeutic potential, warranting further investigation by the scientific community.

References

In-Depth Technical Guide: 3-Amino-4-chloro-N-ethylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-chloro-N-ethylbenzenesulfonamide is a sulfonamide derivative of significant interest in medicinal chemistry and drug discovery. The sulfonamide functional group is a cornerstone in the development of a wide array of therapeutic agents, attributed to its ability to mimic a p-aminobenzoic acid (PABA) scaffold and interact with various biological targets. This technical guide provides a comprehensive overview of the key chemical properties, a generalized synthesis protocol, and potential biological activities of this compound, drawing upon established knowledge of related compounds.

Core Compound Data

A summary of the essential quantitative data for this compound is presented below.

| Property | Value |

| Molecular Weight | 234.70 g/mol |

| Molecular Formula | C₈H₁₁ClN₂O₂S |

| CAS Number | 1017477-22-3 |

| Canonical SMILES | CCN(S(=O)(=O)c1ccc(c(N)c1)Cl) |

| Physical Description | Solid (predicted) |

| Solubility | Predicted to be soluble in organic solvents such as DMSO and methanol. |

Generalized Experimental Protocols

Step 1: Synthesis of 3-Amino-4-chlorobenzenesulfonyl chloride

-

Reaction Setup: In a fume hood, a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution) is charged with 2-chloroaniline (1 equivalent).

-

Chlorosulfonation: The flask is cooled in an ice bath to 0-5 °C. Chlorosulfonic acid (3-5 equivalents) is added dropwise from the dropping funnel while maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 60-70 °C for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is cooled to room temperature and carefully poured onto crushed ice with vigorous stirring. The precipitated solid, 3-amino-4-chlorobenzenesulfonyl chloride, is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum.

Step 2: Synthesis of this compound

-

Reaction Setup: A round-bottom flask is charged with the 3-amino-4-chlorobenzenesulfonyl chloride (1 equivalent) from Step 1 and a suitable solvent such as dichloromethane or tetrahydrofuran.

-

Amination: The solution is cooled in an ice bath. A solution of ethylamine (2-3 equivalents) and a base such as triethylamine or pyridine (1.5-2 equivalents) in the same solvent is added dropwise.

-

Reaction: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Analytical Characterization: The structure and purity of the final compound should be confirmed using standard analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the connectivity of atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Potential Biological Activity and Signaling Pathways

Benzenesulfonamide derivatives are known to exhibit a wide range of biological activities, often through the inhibition of specific enzymes. A prominent target for many sulfonamides is the family of carbonic anhydrases (CAs).

Carbonic Anhydrase Inhibition

Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer. The sulfonamide group can coordinate to the zinc ion in the active site of carbonic anhydrase, leading to potent inhibition.

Below is a diagram illustrating the general mechanism of carbonic anhydrase inhibition by a sulfonamide compound.

Experimental Workflow

The logical flow for the synthesis and evaluation of this compound is depicted in the following workflow diagram.

Conclusion

This compound represents a valuable scaffold for further investigation in drug discovery. The synthetic route, while generalized, provides a solid foundation for its preparation in a laboratory setting. Based on the extensive research into related benzenesulfonamide compounds, it is plausible that this molecule may exhibit interesting biological activities, particularly as an enzyme inhibitor. Further research is warranted to elucidate its specific biological targets and therapeutic potential. This technical guide serves as a foundational resource for researchers embarking on the synthesis, characterization, and biological evaluation of this and related compounds.

An In-depth Technical Guide to the Solubility of 3-Amino-4-chloro-N-ethylbenzenesulfonamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to 3-Amino-4-chloro-N-ethylbenzenesulfonamide

This compound is a sulfonamide derivative. The sulfonamide functional group is a key feature in a variety of pharmaceutical agents, known for its role in producing compounds with antibacterial, and other therapeutic properties. The solubility of such compounds in organic solvents is a critical parameter in drug development, influencing everything from synthesis and purification to formulation and bioavailability. Understanding the solubility profile is therefore essential for effective research and development.

Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in common organic solvents has not been reported. To facilitate future research and provide a template for data presentation, the following table illustrates how such data, once generated, should be structured for clarity and comparative analysis.

Table 1: Hypothetical Solubility of this compound in Various Organic Solvents at 25°C

| Organic Solvent | Chemical Formula | Dielectric Constant (at 20°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | CH₃OH | 32.7 | Data not available | Data not available |

| Ethanol | C₂H₅OH | 24.5 | Data not available | Data not available |

| Acetone | C₃H₆O | 20.7 | Data not available | Data not available |

| Dichloromethane | CH₂Cl₂ | 9.1 | Data not available | Data not available |

| Ethyl Acetate | C₄H₈O₂ | 6.0 | Data not available | Data not available |

| Toluene | C₇H₈ | 2.4 | Data not available | Data not available |

| Hexane | C₆H₁₄ | 1.9 | Data not available | Data not available |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of this compound.

Shake-Flask Method (Equilibrium Solubility)

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[1]

Objective: To determine the saturation concentration of the compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (pure solid)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks

-

Screw-capped vials

-

Constant temperature shaker bath

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

Procedure:

-

Add an excess amount of solid this compound to a series of screw-capped vials. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.[1]

-

Add a known volume of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C or 37°C).

-

Agitate the vials for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required may need to be determined empirically.[1]

-

After the equilibration period, cease agitation and allow the vials to stand in the constant temperature bath for a sufficient time for the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant. It is critical to avoid aspirating any solid particles.

-

Filter the withdrawn sample through a syringe filter (e.g., 0.22 µm PTFE) compatible with the organic solvent.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometric method.

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor.

Kinetic Solubility Measurement by Nephelometry

Kinetic solubility provides an estimate of the solubility of a compound from a concentrated stock solution, typically in dimethyl sulfoxide (DMSO), upon dilution into an aqueous or organic medium. This method is often used in high-throughput screening.[2][3]

Objective: To rapidly assess the solubility and precipitation behavior of the compound.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO, high purity)

-

Selected organic solvents

-

Nephelometer

-

Multi-well plates

Procedure:

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-20 mM).

-

In a multi-well plate, add the selected organic solvents.

-

Using a liquid handling system, add small volumes of the DMSO stock solution to the organic solvents to achieve a range of final concentrations.

-

The plate is then shaken and the turbidity of each well is measured over time using a nephelometer.

-

The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.

Visualizations

The following diagrams illustrate the general workflow for determining and analyzing the solubility of a pharmaceutical compound.

Caption: Workflow for Equilibrium Solubility Determination.

Caption: Factors Influencing Solubility and its Impact.

Conclusion

While quantitative solubility data for this compound in organic solvents remains to be published, this guide provides the necessary framework for researchers to generate and present this critical information. The detailed experimental protocols for the shake-flask and nephelometry methods offer robust approaches for determining both equilibrium and kinetic solubility. Understanding the solubility of this and related compounds is fundamental to advancing their potential as therapeutic agents. The provided templates and workflows are designed to ensure that future data is generated and presented in a clear, consistent, and scientifically rigorous manner.

References

In-Depth Technical Guide: Stability and Storage of 3-Amino-4-chloro-N-ethylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Amino-4-chloro-N-ethylbenzenesulfonamide. Due to the limited availability of specific stability data for this compound, this guide draws upon established knowledge of the stability of structurally related sulfonamides to provide a robust framework for its handling and storage.

Physicochemical Properties

| Property | Value (for 3-Amino-4-chloro-N-phenylbenzenesulfonamide) | Data Source |

| Molecular Formula | C12H11ClN2O2S | PubChem |

| Molecular Weight | 282.75 g/mol | PubChem[1] |

| XLogP3 | 2.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Exact Mass | 282.0229765 g/mol | PubChem[1] |

| Monoisotopic Mass | 282.0229765 g/mol | PubChem[1] |

| Topological Polar Surface Area | 80.6 Ų | PubChem[1] |

| Heavy Atom Count | 18 | PubChem[1] |

Stability Profile

The stability of this compound is predicted to be influenced by several factors, including light, temperature, pH, and oxidizing agents. The sulfonamide functional group is generally susceptible to specific degradation pathways.

Potential Degradation Pathways

Sulfonamides can undergo degradation through various mechanisms, primarily involving the aromatic amino group and the sulfonamide linkage.[2][3] These pathways can lead to a loss of potency and the formation of potentially undesirable impurities.

-

Oxidation: The primary amino group is susceptible to oxidation, which can lead to the formation of colored degradation products.

-

Hydrolysis: Cleavage of the sulfur-nitrogen (S-N) bond in the sulfonamide group can occur under strong acidic or basic conditions, although sulfonamides are relatively stable against hydrolysis at neutral pH.[4]

-

Photodegradation: Exposure to ultraviolet (UV) light can induce degradation, often involving the aromatic ring and the amino group.

-

Acetylation: The primary amino group can undergo acetylation, a common metabolic pathway for sulfonamides.[5]

A generalized degradation pathway for sulfonamides.

Recommended Storage Conditions

Based on the potential instabilities of the sulfonamide class of compounds, the following storage conditions are recommended for this compound to ensure its integrity.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a freezer at or below -20°C for long-term storage. For short-term storage, refrigeration at 2-8°C is acceptable. | Low temperatures minimize the rates of chemical degradation reactions. |

| Light | Protect from light. Store in an amber vial or a light-resistant container. | To prevent photodegradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To minimize oxidative degradation of the amino group. |

| Container | Use a well-sealed, non-reactive container (e.g., glass or a suitable plastic). | To prevent contamination and interaction with the container material. |

| Form | Store as a solid if possible. Solutions are generally less stable. | The presence of solvents can facilitate degradation reactions such as hydrolysis. |

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is crucial for accurately assessing the stability of a drug substance. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.[6][7][8]

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to establish the degradation pathways. This involves subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.

Objective: To generate potential degradation products of this compound and to develop a stability-indicating HPLC method.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Heat at 80°C for 24 hours.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Heat at 80°C for 24 hours.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 30% hydrogen peroxide. Keep at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound in a hot air oven at 105°C for 48 hours. Also, heat the stock solution at 80°C for 24 hours.

-

Photolytic Degradation: Expose the solid compound and the stock solution to UV light (254 nm) and fluorescent light for an extended period (e.g., 7 days).

-

-

Sample Preparation for Analysis: Before HPLC analysis, neutralize the acidic and basic solutions. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

Stability-Indicating HPLC Method

A stability-indicating HPLC method should be able to separate the intact drug from its degradation products.

Chromatographic Conditions (A Representative Method):

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol). |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | Determined by UV-Vis spectrophotometry (e.g., 254 nm or the lambda max of the compound). A Photo Diode Array (PDA) detector is recommended for peak purity analysis. |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

Validation of the Method: The HPLC method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

Workflow for a comprehensive stability testing program.

Conclusion

While specific stability data for this compound is not extensively documented, a comprehensive understanding of the stability of the sulfonamide class of compounds allows for the establishment of prudent storage and handling procedures. It is imperative to store this compound under controlled conditions, protecting it from light, heat, and atmospheric oxygen to maintain its purity and potency. For developmental purposes, a rigorous stability testing program, including forced degradation studies and the use of a validated stability-indicating HPLC method, is essential to fully characterize its stability profile and to establish appropriate re-test dates or shelf-life.

References

- 1. 3-Amino-4-chloro-N-phenylbenzenesulfonamide | C12H11ClN2O2S | CID 2873180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Stability-indicating sulfa drug analysis using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Synthesis Pathway of 3-Amino-4-chloro-N-ethylbenzenesulfonamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 3-Amino-4-chloro-N-ethylbenzenesulfonamide. The described methodology is based on established chemical principles and supported by literature precedents for analogous transformations. This document offers detailed experimental protocols, quantitative data summaries, and visual representations of the synthetic workflow to aid researchers in the replication and potential optimization of this synthesis.

Overview of the Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a three-step reaction sequence commencing with the chlorosulfonation of 1-chloro-2-nitrobenzene. The resulting sulfonyl chloride is subsequently subjected to amination with ethylamine, followed by the reduction of the nitro group to yield the final product.

Biological Activity of Benzenesulfonamide Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract: The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Its remarkable versatility arises from the sulfonamide moiety's ability to act as a potent zinc-binding group and engage in key hydrogen bonding interactions with various biological targets. This has led to the development of benzenesulfonamide derivatives with a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. This technical guide provides an in-depth exploration of the diverse biological activities of these derivatives, focusing on their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development, offering structured data and visualized workflows to facilitate further research and innovation in this promising chemical space.

Anticancer Activity

Benzenesulfonamide derivatives have emerged as a significant class of anticancer agents, exhibiting efficacy through multiple mechanisms of action. Their ability to selectively target processes critical for tumor growth and survival makes them attractive candidates for oncological drug development.

Mechanisms of Action

1.1.1 Carbonic Anhydrase Inhibition A primary mechanism for the anticancer activity of many benzenesulfonamide derivatives is the inhibition of carbonic anhydrase (CA) isozymes, particularly the tumor-associated isoforms CA IX and CA XII.[1][2][3] These enzymes are overexpressed in many solid tumors in response to hypoxia, playing a crucial role in regulating intra- and extracellular pH.[3][4] By inhibiting CA IX/XII, these compounds disrupt the tumor's ability to manage the acidic microenvironment created by anaerobic glycolysis. This disruption leads to intracellular acidification and, ultimately, apoptosis, while also potentially reducing tumor cell invasion and metastasis.[1] The sulfonamide moiety acts as a zinc-binding group, anchoring the inhibitor to the Zn2+ ion in the enzyme's active site.[1][5] Several derivatives have shown potent and selective inhibition of CA IX in the low nanomolar range.[1][2][3]

1.1.2 Kinase Inhibition Certain benzenesulfonamide derivatives function as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. The phosphoinositide 3-kinase (PI3K)/mTOR signaling pathway, which governs cellular growth and proliferation, is a key target.[6] Dual PI3K/mTOR inhibitors have been developed from this class, demonstrating enhanced antitumor effects.[6] Other targeted kinases include the Tropomyosin receptor kinase A (TrkA), implicated in glioblastoma (GBM), and various non-receptor tyrosine kinases like ABL, BRK, and BTK.[7][8][9]

1.1.3 Tubulin Polymerization Inhibition A distinct anticancer mechanism involves the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[10] By binding to tubulin, these derivatives prevent the formation of the mitotic spindle, a structure essential for cell division. This interference leads to an arrest of the cell cycle, typically in the G2/M phase, and subsequently triggers apoptosis.[7] One potent compound, BA-3b, demonstrated IC50 values in the nanomolar range (0.007 to 0.036 μM) against a panel of cancer cell lines by targeting tubulin.[10]

Quantitative Data on Anticancer Activity

The anticancer efficacy of benzenesulfonamide derivatives has been quantified against a wide array of human cancer cell lines. The data below summarizes the half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki) for representative compounds.

| Compound/Series | Target/Mechanism | Cell Line(s) | IC50 / Ki Value(s) | Reference |

| BA-3b | Tubulin Polymerization | HCT116, PC-3, HepG2, SK-OV-3, MCF-7, KB, K562 | 0.007 - 0.036 µM (IC50) | [10][11] |

| BS1, BS4 | Kinase Inhibition, G2/M Arrest | K562 (Leukemia) | 0.172 µM, 0.173 µM (IC50) | [7] |

| AL106 | TrkA Inhibition | U87 (Glioblastoma) | 58.6 µM (IC50) | [9] |

| Compound 7k | PI3K/mTOR Inhibition | BEL-7404 (Hepatocellular Carcinoma) | Potent in vivo tumor growth inhibition | [6] |

| Series 4e, 4g, 4h | Carbonic Anhydrase IX | MDA-MB-231, MCF-7 (Breast) | 1.52 - 6.31 µM (IC50) | [1][3] |

| Series 4e, 4g, 4h | Carbonic Anhydrase IX (enzyme) | hCA IX | 10.93 - 25.06 nM (IC50) | [1] |

| Triazolo-pyridines | Carbonic Anhydrase IX (enzyme) | hCA IX | Low nM / sub-nM range (Ki) | [12][13] |

| Compound 12d | Carbonic Anhydrase IX | MDA-MB-468 (Breast, hypoxic) | 3.99 µM (IC50) | [4] |

| Compound 12i | Carbonic Anhydrase IX | MDA-MB-468 (Breast, hypoxic) | 1.48 µM (IC50) | [4] |

Experimental Protocols for Anticancer Evaluation

1.3.1 Cell Viability and Cytotoxicity Assay (MTT Assay) The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator (37 °C, 5% CO2).[14]

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the benzenesulfonamide derivatives (typically in a serial dilution). A vehicle control (e.g., DMSO) is also included.[14]

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[14]

-

MTT Addition: An MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: The medium is removed, and a solubilizing agent (such as DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated from the dose-response curve.[15]

1.3.2 Cell Cycle Analysis by Flow Cytometry This protocol is used to determine the effect of a compound on cell cycle progression.

-

Treatment: Cells are treated with the test compound at its IC50 concentration for a defined period (e.g., 24 hours).[3]

-

Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol to permeabilize the cell membranes.

-

Staining: The fixed cells are washed and stained with a DNA-intercalating fluorescent dye, such as propidium iodide (PI), in the presence of RNase to ensure only DNA is stained.

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The resulting histogram shows the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Analysis: An accumulation of cells in a particular phase compared to the control indicates cell cycle arrest at that stage.[3]

Antimicrobial Activity

Historically rooted in the development of sulfa drugs, benzenesulfonamides continue to be a valuable scaffold for novel antimicrobial agents to combat the challenge of drug resistance.[16][17]

Spectrum of Activity

Derivatives have been synthesized with broad-spectrum activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[16][17][18] Antifungal activity against pathogens like Candida albicans and Aspergillus niger has also been reported.[17][19] The structural modifications, such as the addition of coumarin, imidazole, or oxadiazole moieties, can significantly enhance the antimicrobial potency and spectrum.[16]

Quantitative Data on Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the primary metric for antimicrobial activity, representing the lowest concentration of a compound that prevents visible microbial growth.

| Compound/Series | Target Microorganism(s) | MIC Value(s) (µg/mL) | Reference |

| Isopropyl substituted | S. aureus, A. xylosoxidans | 3.9 | [18] |

| Compound 4d | E. coli | 6.72 (mg/mL) | [17][19] |

| Compound 4h | S. aureus | 6.63 (mg/mL) | [17][19] |

| Compound 4a | P. aeruginosa, S. typhi | 6.67, 6.45 (mg/mL) | [17][19] |

| Compound 4e | A. niger | 6.28 (mg/mL) | [17][19] |

| Series 4e, 4g, 4h | S. aureus | 80.69%, 69.74%, 68.30% inhibition at 50 µg/mL | [1] |

Experimental Protocols for Antimicrobial Susceptibility Testing

2.3.1 Broth Microdilution Method This is a quantitative method used to determine the MIC of an antimicrobial agent.

-

Preparation: A serial two-fold dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in the wells of a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., adjusted to a 0.5 McFarland turbidity standard).[20]

-

Controls: A positive control well (medium with inoculum, no compound) and a negative control well (medium only) are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Reading: The plate is examined visually or with a plate reader for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

2.3.2 Disk Diffusion Method (Kirby-Bauer Test) This is a qualitative or semi-quantitative method to assess susceptibility.

-

Inoculation: A standardized inoculum of the test microorganism is swabbed uniformly across the surface of an agar plate (e.g., Mueller-Hinton agar).[20][21]

-

Disk Application: Sterile paper disks impregnated with a known concentration of the test compound are placed on the agar surface.[21]

-

Incubation: The plate is incubated under suitable conditions. The compound diffuses from the disk into the agar, creating a concentration gradient.

-

Measurement: If the microorganism is susceptible, a clear circular area of no growth, known as the zone of inhibition, will appear around the disk. The diameter of this zone is measured and compared to established standards to determine susceptibility.[20]

Other Key Biological Activities and Enzyme Inhibition

Beyond anticancer and antimicrobial applications, benzenesulfonamides inhibit a diverse range of enzymes and exhibit various other pharmacological effects.

Diverse Enzyme Targets and Pharmacological Effects

-

Anti-inflammatory Agents: Derivatives have shown potent anti-inflammatory activity, often through the inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes.[22][23]

-

Anticonvulsants: Inhibition of central nervous system-related carbonic anhydrase isoforms (hCA II and VII) has been linked to effective anticonvulsant action in preclinical models.[24][25]

-

Antidiabetics: Certain N-(4-phenylthiazol-2-yl)benzenesulfonamides have demonstrated significant in vivo hypoglycemic activity in streptozotocin-induced diabetic rat models.[26][27]

-

Other Enzyme Inhibitors: The scaffold has been successfully modified to inhibit other enzymes of therapeutic interest, including acetylcholinesterase (AChE), α-glycosidase, glutathione S-transferase (GST), and human paraoxonase-I (hPON1).[28][29]

-

Antiviral Activity: Some derivatives have been identified as inhibitors of the influenza hemagglutinin protein, blocking viral entry into host cells.[30]

Quantitative Data on Enzyme Inhibition and Other Activities

| Compound/Series | Target/Activity | IC50 / Ki / Activity Metric | Reference |

| Series 9a, 9b | COX-2 Inhibition | 0.011 µM, 0.023 µM (IC50) | [23] |

| Series 9a, 9b | 5-LOX Inhibition | 0.046 µM, 0.31 µM (IC50) | [23] |

| Novel derivatives | hCA II, hCA VII Inhibition | Low to medium nM range | [24][25] |

| Compound H4 | hPON1 Inhibition | 0.28 µM (Ki) | [28] |

| Series 10, 10i | AChE Inhibition | 2.26 - 3.57 µM (Ki) | [29] |

| Series 10, 10i | α-Glycosidase Inhibition | 95.73 - 102.45 µM (Ki) | [29] |

| Compound 4a, 4c | Anti-inflammatory | 94.69% inhibition of rat paw edema at 1h | [17][19] |

| Compound 23 | Anti-influenza (Hemolysis) | 0.06 µM (IC50) | [30] |

General Protocol for an In Vitro Enzyme Inhibition Assay

This protocol outlines the fundamental steps for measuring a compound's ability to inhibit a specific enzyme.

-

Reagent Preparation: Prepare buffer solutions, a stock solution of the purified enzyme, a stock solution of the enzyme's specific substrate, and serial dilutions of the benzenesulfonamide inhibitor.

-

Assay Setup: In a microplate, combine the enzyme, buffer, and varying concentrations of the inhibitor (or vehicle for control). Allow this mixture to pre-incubate for a short period to permit inhibitor-enzyme binding.

-

Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at the optimal temperature for the enzyme for a fixed duration, allowing the substrate to be converted into a product.

-

Stop Reaction: Terminate the reaction using a stop solution or by a change in conditions (e.g., pH shift).

-

Detection: Measure the amount of product formed or substrate remaining. The detection method depends on the specific reaction (e.g., colorimetric, fluorometric, or luminescent).

-

Data Analysis: Plot the enzyme activity against the inhibitor concentration. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Conclusion and Future Perspectives

The benzenesulfonamide scaffold remains an exceptionally fruitful platform for the discovery of new therapeutic agents. Its proven ability to interact with a wide range of biological targets, from enzymes like carbonic anhydrases and kinases to structural proteins like tubulin, underscores its privileged status in medicinal chemistry. The extensive research summarized here highlights the successful development of derivatives with potent anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.

Future research should focus on leveraging structure-activity relationship (SAR) insights to design next-generation derivatives with enhanced potency and, critically, improved isoform selectivity, particularly for targets like carbonic anhydrases and kinases, to minimize off-target effects and improve safety profiles. The application of modern drug design strategies, such as fragment-based design and computational modeling, will be instrumental in exploring new chemical space and identifying novel interactions. Furthermore, developing derivatives that can overcome drug resistance mechanisms remains a paramount challenge, especially in the fields of oncology and infectious diseases. The continued exploration of this versatile scaffold holds significant promise for addressing unmet medical needs.

References

- 1. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 2. Synthetic Strategies and Computational Inhibition Activity Study for Triazinyl-Substituted Benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel beta-lactam substituted benzenesulfonamides: in vitro enzyme inhibition, cytotoxic activity and in silico interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2024.sci-hub.se [2024.sci-hub.se]

- 12. Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. immunopathol.com [immunopathol.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Emergent antibacterial activity of N -(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03882F [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. fpharm.uniba.sk [fpharm.uniba.sk]

- 21. apec.org [apec.org]

- 22. Synthesis, biological evaluation and docking study of maleimide derivatives bearing benzenesulfonamide as selective COX-2 inhibitors and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis and biological evaluation of N-(benzene sulfonyl)acetamide derivatives as anti-inflammatory and analgesic agents with COX-2/5-LOX/TRPV1 multifunctional inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Synthesis and antidiabetic evaluation of benzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Synthesis and Antidiabetic Evaluation of Benzenesulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Benzenesulfonamide derivatives containing imine and amine groups: Inhibition on human paraoxonase and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. tandfonline.com [tandfonline.com]

- 30. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Potential Research Applications of 3-Amino-4-chloro-N-ethylbenzenesulfonamide: A Technical Guide Based on Structural Analogs

Disclaimer: Direct experimental data on the biological activity, mechanism of action, and specific research applications of 3-Amino-4-chloro-N-ethylbenzenesulfonamide are not currently available in the public domain. This technical guide, therefore, extrapolates potential research avenues based on the well-documented activities of structurally related 3-aminobenzenesulfonamide and N-substituted benzenesulfonamide derivatives. The primary focus of research on this class of compounds has been the inhibition of carbonic anhydrases, enzymes implicated in a variety of physiological and pathological processes.

Introduction to Benzenesulfonamides in Drug Discovery

Benzenesulfonamides are a cornerstone scaffold in medicinal chemistry, renowned for their diverse pharmacological activities. The versatility of the sulfonamide group, combined with the potential for various substitutions on the benzene ring, has led to the development of drugs targeting a wide array of conditions. A significant area of investigation for this class of compounds is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.

Potential as Carbonic Anhydrase Inhibitors

Based on the structure of this compound, it is hypothesized that its primary research application would be as an inhibitor of carbonic anhydrases. The unsubstituted sulfonamide moiety is a key pharmacophore for binding to the zinc ion in the active site of CA enzymes.

Mechanism of Action: Carbonic Anhydrase Inhibition

The proposed mechanism of action for this compound, in line with other benzenesulfonamide-based CA inhibitors, involves the coordination of the sulfonamide nitrogen to the zinc ion in the enzyme's active site. This binding displaces a zinc-bound water molecule or hydroxide ion, which is crucial for the catalytic cycle, thereby inhibiting the enzyme's activity.

Therapeutic Areas for Investigation

Inhibition of various CA isoforms has therapeutic implications in several diseases:

-

Oncology: Tumor-associated CA isoforms, particularly CA IX and CA XII, are overexpressed in many hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting tumor growth and metastasis. Selective inhibitors of these isoforms are sought after as potential anticancer agents.

-

Glaucoma: Inhibition of CA II in the ciliary body of the eye reduces the formation of aqueous humor, thereby lowering intraocular pressure.

-

Neurological Disorders: CAs are involved in neuronal signaling and pH regulation in the brain. Their inhibition is a target for antiepileptic and anticonvulsant therapies.

-

Infectious Diseases: CAs are present in various pathogens, including bacteria and fungi, where they are essential for survival and virulence. Targeting these microbial CAs is a potential strategy for developing novel anti-infective agents.

Data from Structurally Related Compounds

The following tables summarize quantitative data from studies on benzenesulfonamide derivatives that are structurally analogous to this compound. This data can guide the initial design of experiments for the target compound.

Table 1: Carbonic Anhydrase Inhibition Data for Analogous Benzenesulfonamides

| Compound/Analog | CA Isoform | Inhibition Constant (Kᵢ) | Assay Method |

| 4-amino-N-(thiazol-2-yl)benzenesulfonamide | CA II | 12 nM | Stopped-flow CO₂ hydration |

| 4-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide | CA II | 8 nM | Stopped-flow CO₂ hydration |

| 3-amino-4-hydroxybenzenesulfonamide derivative | CA IX | 1.5 µM (Kₑ) | Fluorescent Thermal Shift Assay |

| 4-chloro-N-(thiazol-2-yl)benzenesulfonamide | - | - | Synthesis reported, no activity data |

Note: The data presented is from various research articles and is intended to be representative of the activity of this class of compounds.

Table 2: In Vitro Cytotoxicity of a Benzenesulfonamide Derivative

| Compound | Cell Line | IC₅₀ | Assay |

| 3-amino-4-hydroxybenzenesulfonamide derivative | HepG2 (Liver Cancer) | 5.5 µM | MTT Assay |

Experimental Protocols

The following are detailed methodologies for key experiments that would be relevant for characterizing the biological activity of this compound.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)

This is a standard method to determine the inhibitory potency of a compound against a specific CA isoform.

-

Reagents and Buffers:

-

Purified recombinant human CA isozyme.

-

HEPES buffer (pH 7.5).

-

Phenol red as a pH indicator.

-

CO₂-saturated water.

-

The test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

-

-

Procedure:

-

The assay is performed using a stopped-flow instrument.

-

One syringe contains the buffer with the CA enzyme and the pH indicator.

-

The other syringe contains the CO₂-saturated water and varying concentrations of the inhibitor.

-

The solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time as the pH drops due to the formation of carbonic acid.

-

The initial rates of the reaction are calculated.

-

The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the enzyme activity against the inhibitor concentration.

-

The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of a compound on the viability of cancer cell lines.

-

Cell Culture:

-

Human cancer cell lines (e.g., HepG2, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

-

After the treatment period, the media is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

The plates are incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

-

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the potential research applications of this compound.

Caption: Proposed binding of this compound to the carbonic anhydrase active site.

Caption: General workflow for an in vitro cytotoxicity (MTT) assay.

Conclusion and Future Directions

While direct experimental evidence for the biological activities of this compound is lacking, its chemical structure strongly suggests potential as a carbonic anhydrase inhibitor. Future research should focus on the synthesis and in vitro evaluation of this compound against a panel of human carbonic anhydrase isoforms to determine its inhibitory potency and selectivity. Subsequent studies could involve in vitro cytotoxicity screening against relevant cancer cell lines and further investigation into its mechanism of action. The detailed experimental protocols and data from analogous compounds provided in this guide offer a solid foundation for initiating such research endeavors.

Unraveling the Enigmatic Mechanism of Action: Hypotheses for 3-Amino-4-chloro-N-ethylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-4-chloro-N-ethylbenzenesulfonamide is a synthetic compound belonging to the benzenesulfonamide class of molecules. While direct experimental evidence elucidating its specific mechanism of action is not extensively available in the public domain, the well-established biological activities of structurally related benzenesulfonamide derivatives provide a strong foundation for formulating plausible hypotheses. This technical guide consolidates the prevailing hypotheses on the mechanism of action of this compound, drawing parallels from analogous compounds. The primary hypothesized mechanism centers on the inhibition of carbonic anhydrase isoenzymes, a key target for many sulfonamide-based therapeutics. This guide presents a synthesis of available quantitative data, outlines general experimental protocols for investigating these hypotheses, and provides visual representations of the implicated signaling pathways to facilitate further research and drug development efforts.

Core Hypothesis: Carbonic Anhydrase Inhibition

The most prominent hypothesis for the mechanism of action of this compound is the inhibition of carbonic anhydrases (CAs). CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This reaction is fundamental to numerous physiological processes, including pH regulation, ion transport, and biosynthetic pathways.[1][2] Many benzenesulfonamide derivatives are potent inhibitors of various CA isoforms.[1][3][4]

The sulfonamide moiety (-SO₂NH₂) is a key pharmacophore that coordinates with the zinc ion in the active site of carbonic anhydrases, leading to inhibition of their catalytic activity.[3][5]

Implicated Carbonic Anhydrase Isoforms

Several CA isoforms are of particular interest as potential targets for benzenesulfonamide derivatives and, by extension, for this compound:

-

CA II and CA VII: These cytosolic isoforms are highly active and are implicated in physiological processes in the brain. Inhibition of these isoforms has been linked to anticonvulsant effects.[4]

-

CA IX: This transmembrane isoform is overexpressed in many types of solid tumors and is associated with tumor hypoxia and acidification of the tumor microenvironment.[6][7] Its inhibition is a validated strategy for anticancer drug development.[6][7]

The selectivity of a given benzenesulfonamide derivative for different CA isoforms is determined by the nature of the substituents on the benzene ring.[3]

Potential Downstream Cellular Effects and Therapeutic Implications

The inhibition of carbonic anhydrases by this compound can be hypothesized to lead to a range of downstream cellular effects with therapeutic potential.

Anticancer Activity

By inhibiting CA IX, this compound could disrupt pH regulation in cancer cells, leading to an increase in intracellular pH and a decrease in extracellular pH. This can interfere with tumor cell proliferation, survival, and metastasis.[6][7] Some benzenesulfonamide derivatives have been shown to induce apoptosis in cancer cells.[7][8]

Antimicrobial Activity

Carbonic anhydrases are also present in various pathogenic microorganisms, where they play a role in metabolic processes.[9] Inhibition of bacterial CAs can interfere with microbial growth, suggesting a potential antimicrobial application for this compound.[6]

Anti-inflammatory and Anticonvulsant Activity

The role of carbonic anhydrases in pH regulation and ion transport in the central nervous system suggests that their inhibition could modulate neuronal excitability. This forms the basis for the use of some sulfonamides as anticonvulsants.[4] Additionally, some benzenesulfonamide derivatives have demonstrated anti-inflammatory properties.[10]

Quantitative Data from Structurally Related Benzenesulfonamides

The following tables summarize quantitative data for the inhibition of various enzymes by structurally related benzenesulfonamide derivatives, providing a reference for the potential potency of this compound.

Table 1: Carbonic Anhydrase Inhibition Data for Selected Benzenesulfonamide Derivatives

| Compound Class | Target Isoform | Inhibition Constant (Kᵢ) | IC₅₀ | Reference |

| Aryl thiazolone-benzenesulfonamides | CA IX | - | 10.93–25.06 nM | [6][7] |

| Aryl thiazolone-benzenesulfonamides | CA II | - | 1.55–3.92 µM | [6][7] |

| Beta-lactam-substituted benzenesulfonamides | hCA I | 66.60-278.40 nM | - | [5] |

| Beta-lactam-substituted benzenesulfonamides | hCA II | 39.64-79.63 nM | - | [5] |

| Novel benzenesulfonamide derivatives | hCA II | Low nanomolar range | - | [4] |

| Novel benzenesulfonamide derivatives | hCA VII | Low nanomolar range | - | [4] |

Table 2: Other Enzyme Inhibition Data for Selected Benzenesulfonamide Derivatives

| Compound Class | Target Enzyme | Inhibition Constant (Kᵢ) | Reference |

| Amine sulfonamide derivatives | Acetylcholinesterase (AChE) | 2.26 ± 0.45–3.57 ± 0.97 µM | [11] |

| Amine sulfonamide derivatives | α-Glycosidase (α-GLY) | 95.73 ± 13.67–102.45 ± 11.72 µM | [11] |

| Amine sulfonamide derivatives | Glutathione S-transferase (GST) | 22.76 ± 1.23–49.29 ± 4.49 µM | [11] |

| Beta-lactam-substituted benzenesulfonamides | Acetylcholinesterase (AChE) | 30.95-154.50 nM | [5] |

Experimental Protocols for Hypothesis Validation

To investigate the hypothesized mechanisms of action for this compound, the following experimental protocols, based on methodologies cited for related compounds, are proposed.

Carbonic Anhydrase Inhibition Assay

A common method to determine the inhibitory activity against carbonic anhydrase is the stopped-flow CO₂ hydration assay.

-

Principle: This assay measures the enzyme's ability to catalyze the hydration of CO₂. The reaction is monitored by observing the change in pH using a pH indicator.

-

Methodology:

-

A solution of the purified CA isoenzyme is prepared in a suitable buffer.

-

The inhibitor (this compound) at various concentrations is pre-incubated with the enzyme.

-

The enzyme-inhibitor mixture is rapidly mixed with a CO₂-saturated solution in a stopped-flow instrument.

-

The initial rate of the reaction is measured by monitoring the absorbance change of a pH indicator (e.g., p-nitrophenol) over time.

-

IC₅₀ values are calculated by plotting the enzyme activity against the inhibitor concentration. Kᵢ values can be determined using the Cheng-Prusoff equation.

-

Cell-Based Assays for Anticancer Activity

-

Cell Proliferation Assay (e.g., MTT Assay):

-

Cancer cell lines (e.g., MDA-MB-231, MCF-7) are seeded in 96-well plates.[6][7]

-

Cells are treated with varying concentrations of this compound for a specified duration (e.g., 48-72 hours).

-

MTT reagent is added to the wells, which is converted to formazan by viable cells.

-

The formazan crystals are solubilized, and the absorbance is measured to determine cell viability.

-

IC₅₀ values are calculated to quantify the cytotoxic effect.

-

-

Apoptosis Assay (e.g., Annexin V-FITC/Propidium Iodide Staining):

-

Cancer cells are treated with the test compound.

-

Cells are harvested and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the apoptotic cell membrane) and propidium iodide (which stains the nucleus of late apoptotic or necrotic cells).

-

The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.[7][8]

-

Antimicrobial Susceptibility Testing

-

Broth Microdilution Method:

-

A standardized inoculum of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.[10]

-

Serial dilutions of this compound are prepared in a 96-well microtiter plate containing growth medium.

-

The bacterial suspension is added to each well.

-

The plate is incubated under appropriate conditions.

-

The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.[10]

-

Visualizing the Hypothesized Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the hypothesized signaling pathways and experimental workflows.

Caption: Hypothesized signaling pathway for the anticancer effect of this compound through the inhibition of carbonic anhydrase IX (CA IX).

Caption: A generalized experimental workflow for determining the carbonic anhydrase inhibitory activity of a test compound.

Conclusion and Future Directions

The existing literature on benzenesulfonamide derivatives strongly supports the hypothesis that this compound is likely to exert its biological effects through the inhibition of carbonic anhydrases. This mechanism provides a plausible explanation for potential anticancer, antimicrobial, and neurological activities. However, it is crucial to emphasize that these are hypotheses based on structural analogy.

Future research should focus on direct experimental validation of these hypotheses for this compound. This includes:

-

In vitro enzyme inhibition assays against a panel of human CA isoforms to determine its potency and selectivity profile.

-

Cell-based assays to confirm its cytotoxic, antimicrobial, and other predicted biological activities.

-

In vivo studies in relevant animal models to assess its therapeutic efficacy and pharmacokinetic properties.

-

Structural biology studies (e.g., X-ray crystallography) to elucidate the precise binding interactions with its target enzymes.

A thorough investigation of these aspects will be instrumental in unlocking the full therapeutic potential of this compound and guiding its further development as a potential drug candidate.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel beta-lactam substituted benzenesulfonamides: in vitro enzyme inhibition, cytotoxic activity and in silico interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]